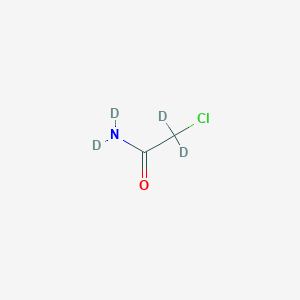
2-chloro-N,N,2,2-tetradeuterioacetamide
Übersicht
Beschreibung
“2-chloro-N,N,2,2-tetradeuterioacetamide” is a chemical compound with the molecular formula C2H4ClNO. It is a synthetic amide .
Synthesis Analysis
While specific synthesis methods for “2-chloro-N,N,2,2-tetradeuterioacetamide” were not found, a related compound, N-(substituted phenyl)-2-chloroacetamides, has been synthesized and studied . The synthesis of these compounds involved the use of an alkylating reagent .
Molecular Structure Analysis
The molecular structure of “2-chloro-N,N,2,2-tetradeuterioacetamide” consists of two carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.
Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N,N,2,2-tetradeuterioacetamide” is 97.54 g/mol. Other physical and chemical properties specific to this compound were not found.
Wissenschaftliche Forschungsanwendungen
Formation and Occurrence in Drinking Waters
A study on the formation and occurrence of N-chloro-2,2-dichloroacetamide (N-Cl-DCAM), a compound related to the chemical structure of interest, discusses its presence as a disinfection byproduct in chlorinated drinking waters. This highlights the environmental impact and relevance of such compounds in water treatment processes and their potential health implications due to their stability and occurrence in drinking water systems (Yu & Reckhow, 2017).
Synthesis and Characterization
Research into new metal complexes of N2S2 tetradentate ligands, including compounds similar to 2-chloro-N,N,2,2-tetradeuterioacetamide, provides insights into the synthesis and spectral studies of these complexes. Such studies are essential for understanding the bonding modes, geometries, and potential applications in catalysis and materials science (Al-jeboori et al., 2010).
Chemical Reactions and Biological Interest
The synthesis of novel 1,2,3,4-tetrahydrocarbazole derivatives of biological interest showcases the chemical versatility and potential pharmacological applications of compounds structurally related to 2-chloro-N,N,2,2-tetradeuterioacetamide. These synthetic pathways open avenues for the development of new therapeutic agents (Fadda et al., 2010).
Comparative Metabolism Studies
Investigations into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes demonstrate the metabolic pathways and toxicological profiles of chloroacetamide compounds. Such research is crucial for understanding the environmental and health impacts of these widely used herbicides (Coleman et al., 2000).
Stability and Degradation in Water
A study on the stability of chlorinated, brominated, and iodinated haloacetamides, including compounds analogous to 2-chloro-N,N,2,2-tetradeuterioacetamide, in drinking water reveals the degradation pathways and kinetics of these disinfection byproducts. Understanding their stability is vital for assessing the longevity and potential health risks of such compounds in water distribution systems (Ding et al., 2018).
Safety And Hazards
While specific safety and hazard information for “2-chloro-N,N,2,2-tetradeuterioacetamide” was not found, a related compound, 2-Chloro-N,N-diethylethylamine hydrochloride, has been studied. It is considered hazardous and can cause skin and eye irritation, respiratory irritation, and genetic defects .
Eigenschaften
IUPAC Name |
2-chloro-N,N,2,2-tetradeuterioacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIVSQZSERGHQP-BGOGGDMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N([2H])[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481541 | |
| Record name | Microcide-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroacetamide-d4 | |
CAS RN |
122775-20-6 | |
| Record name | Acetamide-N,N,2,2-d4, 2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122775-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Microcide-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)






